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Compound of Interest

Compound Name: 2-Chloro-3-ethylphenol

Cat. No.: B12522256

An In-depth Technical Guide to 2-Chloro-3-
ethylphenol
Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-ethylphenol, a
substituted phenolic compound with significant utility in specialized areas of biomedical
research. This document delineates its chemical structure, physicochemical properties, and
spectroscopic profile. Furthermore, it explores its synthesis, chemical reactivity, and key
applications, with a particular focus on its role as a modulator of intracellular calcium channels.
Safety protocols, handling procedures, and detailed experimental methodologies are also
provided to equip researchers, scientists, and drug development professionals with the critical
information required for its effective and safe utilization.

Introduction

2-Chloro-3-ethylphenol is an aromatic organic compound belonging to the family of
halogenated phenols. While not as commercially prevalent as some other chlorinated phenols,
it has carved out a crucial niche in the scientific community. Its specific substitution pattern—a
chlorine atom and an ethyl group positioned ortho and meta, respectively, to a hydroxyl group
—confers a unique set of electronic and steric properties. These characteristics are central to
its biological activity, most notably its function as an antagonist of the ryanodine receptor, a
critical intracellular calcium release channel. This activity has established 2-Chloro-3-
ethylphenol as an invaluable pharmacological tool for investigating calcium signaling
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pathways and as a diagnostic reagent for conditions such as malignant hyperthermia. This
guide aims to consolidate the available technical information on this compound, providing a
holistic resource for professionals in the field.

Chemical Identity and Structure

The precise arrangement of substituents on the phenol ring is fundamental to the molecule's
reactivity and biological interactions.

Identifiers
Identifier Value
IUPAC Name 2-Chloro-3-ethylphenol
CAS Number Information not readily available
Molecular Formula CsHoCIO
Molecular Weight 156.61 g/mol [1]
InChl Key Specific to this isomer
SMILES CCC1=CC=CC(0)=C1CI

Note: The CAS Number for the 2-chloro-3-ethylphenol isomer is not as commonly cited as its
iIsomers, such as 4-chloro-3-ethylphenol (CAS 14143-32-9). Researchers should exercise
caution to ensure they are sourcing the correct isomer.

Chemical Structure

The structure of 2-Chloro-3-ethylphenol consists of a benzene ring functionalized with a
hydroxyl (-OH) group, a chlorine (-ClI) atom, and an ethyl (-CH2CHs) group.

Caption: Chemical structure of 2-Chloro-3-ethylphenol.

Physicochemical Properties

The physical and chemical properties of 2-Chloro-3-ethylphenol are dictated by the interplay
of its functional groups. The hydroxyl group allows for hydrogen bonding, while the chloro and
ethyl groups contribute to its lipophilicity.
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Property Value Source
Molecular Weight 156.61 g/mol [1]
Form Solid or low melting solid [2]

) ) 45-50 °C (for 4-chloro-3-
Melting Point _ 2]
ethylphenol isomer)

N ) 70°C to 80°C at 0.2 Torr (for 4-
Boiling Point _ [3]
chloro-3-ethylphenol isomer)

] 113 °C (closed cup) (for 4-
Flash Point . [2][3]
chloro-3-ethylphenol isomer)

Solubility Poorly soluble in water [4]

3.5 (for 4-chloro-3-ethylphenol
XLogP3 ) [1]
isomer)

Note: Experimental data for the specific 2-Chloro-3-ethylphenol isomer is limited in public
databases. The data for the closely related 4-Chloro-3-ethylphenol isomer is provided for
reference and is expected to be similar.

Synthesis and Reactivity
Synthetic Pathways

The synthesis of 2-alkyl-3-chlorophenols can be achieved through several routes. One
established method involves the hydrolysis of 2,6-dichloroalkylbenzenes. This process typically
requires high temperatures and the presence of a strong base.

A general synthetic approach is outlined below:
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Caption: Standard laboratory safety workflow for handling halogenated phenols.
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Protocol: In Vitro Contracture Test (IVCT) Application

This protocol is a representative, self-validating system for assessing muscle sensitivity to 2-
Chloro-3-ethylphenol, mirroring its use in MH diagnosis.

Objective: To determine the contracture response of isolated skeletal muscle fibers to
cumulative doses of 2-Chloro-3-ethylphenol.

Materials:

Skeletal muscle biopsy specimen.

Krebs-Ringer solution, pre-gassed with 95% Oz / 5% CO-.

Stock solution of 2-Chloro-3-ethylphenol (e.g., 100 mM in DMSO).

Force transducer and data acquisition system.

Temperature-controlled tissue bath (37°C).

Methodology:

e Muscle Preparation:

o Under a dissecting microscope, carefully isolate a muscle fiber bundle from the biopsy
specimen.

o Securely mount the fiber bundle between a fixed point and a sensitive force transducer in
the tissue bath containing oxygenated Krebs-Ringer solution.

o Allow the muscle to equilibrate for at least 30 minutes, maintaining a stable baseline
tension. The stability of this baseline is the first validation checkpoint.

e Cumulative Dosing:

o Introduce 2-Chloro-3-ethylphenol to the bath in a cumulative fashion. Start with a low
concentration (e.g., 10 uM).

o Record the force of contraction for 5 minutes or until a stable plateau is reached.
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o Incrementally increase the concentration (e.g., to 25 pM, 50 uM, 75 uM, 100 pM), allowing
for a stable response at each concentration. This dose-response relationship provides an
internal validation of the biological effect.

e Data Analysis:
o Measure the peak contracture force at each concentration relative to the initial baseline.

o Plot the contracture force as a function of the 2-Chloro-3-ethylphenol concentration to
generate a dose-response curve.

o Determine the ECso (the concentration that produces 50% of the maximal contracture) for
the muscle sample.

e Positive Control Validation:

o In a parallel experiment, or after a washout period, expose a muscle fiber from the same
specimen to a known MH-triggering agent like caffeine or halothane. A positive response
to this control validates the viability and responsiveness of the muscle preparation.

Conclusion

2-Chloro-3-ethylphenol, though a specific and less common chemical entity, holds significant
value for the scientific community. Its role as a modulator of ryanodine receptors provides a
powerful means to investigate the complex dynamics of intracellular calcium signaling. Its
application as a diagnostic tool for malignant hyperthermia underscores its importance in a
clinical research context. A comprehensive understanding of its chemical properties, biological
activities, and safety requirements, as detailed in this guide, is essential for its responsible and
effective use in advancing research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-Chloro-3-ethylphenol | CBHICIO | CID 84223 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2.4-700-3-TF)L7 x/—JL 97% | Sigma-Aldrich [sigmaaldrich.com]
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 To cite this document: BenchChem. [2-Chloro-3-ethylphenol chemical properties and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12522256#2-chloro-3-ethylphenol-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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